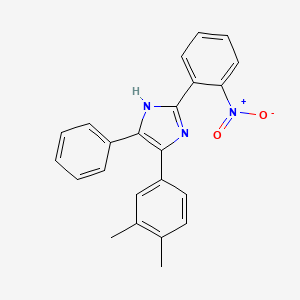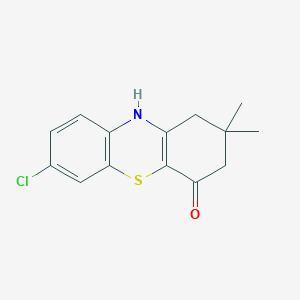
7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a chlorine atom and two methyl groups attached to a phenothiazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one typically involves the chlorination of 2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and similar compounds may exhibit related pharmacological activities.
Industry: In the industrial sector, the compound can be used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in critical pathways. For example, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurotransmitter activity in the brain.
Comparación Con Compuestos Similares
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine structure.
Thioridazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.
Fluphenazine: A potent antipsychotic with a phenothiazine core.
Uniqueness: 7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the two methyl groups can affect its interaction with molecular targets, potentially leading to distinct pharmacological properties.
Propiedades
Número CAS |
89193-76-0 |
|---|---|
Fórmula molecular |
C14H14ClNOS |
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
7-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one |
InChI |
InChI=1S/C14H14ClNOS/c1-14(2)6-10-13(11(17)7-14)18-12-5-8(15)3-4-9(12)16-10/h3-5,16H,6-7H2,1-2H3 |
Clave InChI |
QTBNKUIBFOCKEG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(=O)C1)SC3=C(N2)C=CC(=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


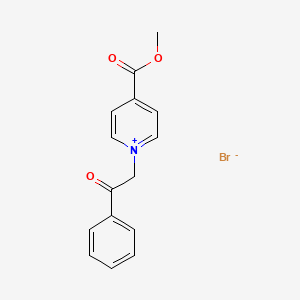
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)
![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)
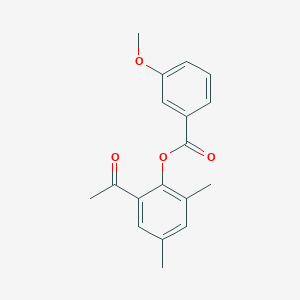
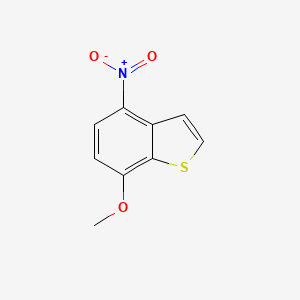
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
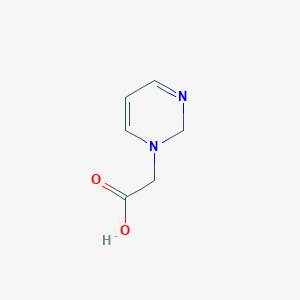
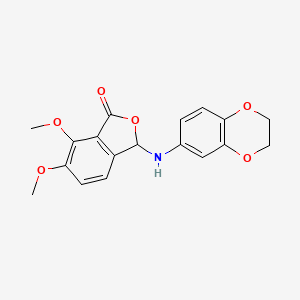
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)
